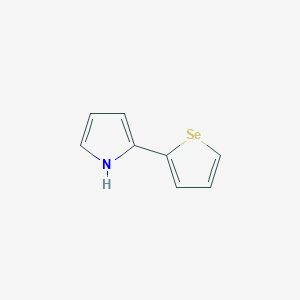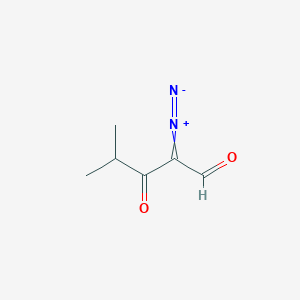
2H-Pyran-2-one, 5,6-dihydro-3-methyl-4-(2-thienylcarbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 5,6-dihydro-3-methyl-4-(2-thienylcarbonyl)- is a heterocyclic compound that features a pyranone ring fused with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 5,6-dihydro-3-methyl-4-(2-thienylcarbonyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing both pyranone and thiophene functionalities. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 5,6-dihydro-3-methyl-4-(2-thienylcarbonyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
2H-Pyran-2-one, 5,6-dihydro-3-methyl-4-(2-thienylcarbonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2H-Pyran-2-one, 5,6-dihydro-3-methyl-4-(2-thienylcarbonyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites or altering the function of target molecules, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one, 5,6-dihydro-3,5,5-trimethyl-: This compound has a similar pyranone structure but with different substituents.
4-Methyl-5,6-dihydro-2H-pyran-2-one: Another related compound with a methyl group at a different position.
Dehydromevalonic lactone: A compound with a similar lactone structure but different functional groups.
Uniqueness
2H-Pyran-2-one, 5,6-dihydro-3-methyl-4-(2-thienylcarbonyl)- is unique due to the presence of the thiophene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
870002-39-4 |
|---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
5-methyl-4-(thiophene-2-carbonyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C11H10O3S/c1-7-8(4-5-14-11(7)13)10(12)9-3-2-6-15-9/h2-3,6H,4-5H2,1H3 |
InChI Key |
KXAHDJHADLHHSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCOC1=O)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N''-(2-Methyl-1,3-phenylene)bis[N'-phenylurea]](/img/structure/B12549618.png)
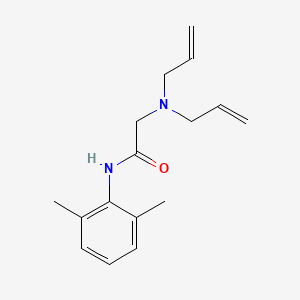

![Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B12549638.png)
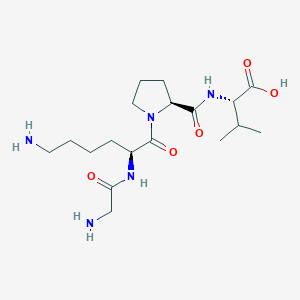
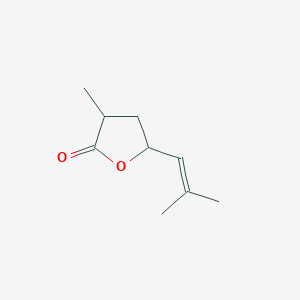
![3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol](/img/structure/B12549664.png)
![4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine](/img/structure/B12549672.png)
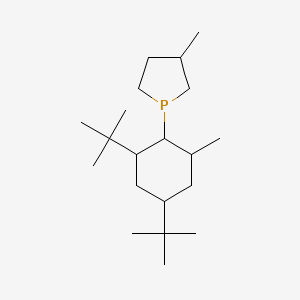
![9-Fluorobenzo[h]quinoline](/img/structure/B12549681.png)
